
Isoxazole, 5-methyl-3-(4-methylphenyl)-
Overview
Description
5-Methyl-3-(p-tolyl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a p-tolyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(p-tolyl)isoxazole can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes.
Condensation Reactions: Another approach involves the condensation of aldehydes with primary nitro compounds.
Industrial Production Methods
Industrial production of 5-Methyl-3-(p-tolyl)isoxazole typically involves scalable and cost-effective methods such as:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(p-tolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.
Scientific Research Applications
1. Immunomodulatory Properties
Research indicates that isoxazole derivatives can act as regulators of immune functions. For instance, studies have shown that 5-methyl-3-(4-methylphenyl)- and related compounds can modulate the expression of various interleukins and chemokines involved in inflammatory responses. In specific assays, these compounds demonstrated the ability to upregulate pro-inflammatory cytokines like IL-1B and IL-6 while downregulating anti-inflammatory markers such as IL-10 . This dual action suggests their potential as immunosuppressive agents for conditions like autoimmune diseases.
2. Anti-inflammatory Effects
Isoxazole derivatives have been identified as promising candidates for anti-inflammatory drugs. For example, certain isoxazole compounds exhibited significant inhibitory activity against lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway . In vivo studies demonstrated that these compounds could reduce paw edema in animal models, indicating their effectiveness in treating inflammation-related conditions .
3. Analgesic Properties
The analgesic effects of isoxazole derivatives have also been documented. In experimental models, compounds like 5-methyl-3-(4-methylphenyl)- were shown to provide pain relief comparable to established analgesics such as indomethacin . This suggests that they may serve as effective alternatives for pain management in clinical settings.
Case Studies
Case Study 1: Immunosuppressive Applications
A study investigated the effects of isoxazole derivatives on immune cell proliferation and cytokine production in vitro. The results indicated that these compounds could effectively suppress T-cell activation and reduce TNF-alpha production in macrophages, suggesting their potential use in treating conditions characterized by excessive immune activation .
Case Study 2: Anti-inflammatory Drug Development
In a comparative analysis of various isoxazole derivatives against standard anti-inflammatory drugs, one compound demonstrated superior efficacy in reducing inflammation markers in animal models of arthritis. This compound's ability to inhibit COX-2 activity while promoting lymphocyte maturation presents it as a candidate for further development as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 5-Methyl-3-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)isoxazole: Lacks the methyl group at the 5-position.
5-Methylisoxazole: Lacks the p-tolyl group at the 3-position.
3,5-Dimethylisoxazole: Contains two methyl groups instead of a methyl and a p-tolyl group.
Uniqueness
5-Methyl-3-(p-tolyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in immunomodulation and anticancer properties. This article focuses on the compound Isoxazole, 5-methyl-3-(4-methylphenyl)- , exploring its biological activity through various studies and findings.
Overview of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The biological activities of isoxazole derivatives often stem from their ability to interact with biological targets, including enzymes and receptors involved in immune responses and cellular proliferation.
Immunosuppressive Properties
Recent research has highlighted the immunosuppressive potential of isoxazole derivatives, particularly those containing the 5-methyl-3-(4-methylphenyl) substitution. For instance, studies have shown that certain derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS), suggesting a modulation of immune responses.
Key Findings:
- MO5 Compound : Exhibited inhibition of humoral immune response in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. It also suppressed TNF-α production in human blood cultures, indicating its potential as an immunosuppressive agent .
- MM3 Compound : Demonstrated strong antiproliferative activity against PBMCs and was non-toxic to A549 cell lines. It increased expression levels of pro-apoptotic markers such as caspases and NF-κB1, indicating a dual role in enhancing apoptosis while suppressing immune activation .
The mechanisms by which isoxazole derivatives exert their biological effects can vary significantly. Some compounds act by inhibiting specific signaling pathways involved in immune activation or inflammation.
Mechanistic Insights:
- Inhibition of MAP Kinases : Certain isoxazoles may function as p38 MAP kinase inhibitors, which play a critical role in inflammatory responses .
- Gene Regulation : Research indicates that isoxazole derivatives can differentially regulate gene expression related to immune function, such as upregulating IL-1B and IL-6 while downregulating IL-10 .
Anticancer Activity
Isoxazole derivatives have also been studied for their anticancer properties. Compounds exhibiting significant cytotoxicity against various cancer cell lines have been identified.
Anticancer Findings:
- Several synthesized isoxazoles showed promising activity against lung cancer cells (A549), with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
- The structural modifications on the isoxazole ring significantly influenced their anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 1: Immunosuppressive Activity
A study evaluated the effects of MM3 on mouse splenocytes and found that it inhibited concanavalin A-induced proliferation. The compound was further characterized for its lack of toxicity while maintaining strong immunosuppressive properties, indicating its potential therapeutic applications in autoimmune diseases .
Case Study 2: Anticancer Evaluation
In another investigation, a series of isoxazole derivatives were synthesized and tested for their anticancer effects against A549 cells. Compounds with specific substitutions on the isoxazole ring exhibited enhanced cytotoxicity, leading to further exploration into their mechanisms of action and potential clinical applications .
Data Summary
The following table summarizes key biological activities and findings associated with isoxazole derivatives:
Compound | Activity Type | Key Findings |
---|---|---|
MO5 | Immunosuppressive | Inhibited humoral immune response; suppressed TNF-α production |
MM3 | Immunosuppressive | Strong antiproliferative effects; increased pro-apoptotic markers |
Various | Anticancer | Significant cytotoxicity against lung cancer cells; structure-dependent activity |
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11-7-9(2)13-12-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMKCADJPSHACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468284 | |
Record name | Isoxazole, 5-methyl-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156777-04-7 | |
Record name | Isoxazole, 5-methyl-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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